1-[2-Hydroxy-6-(trifluoromethoxy)phenyl]ethanone
Description
1-[2-Hydroxy-6-(trifluoromethoxy)phenyl]ethanone is a hydroxyacetophenone derivative characterized by a hydroxyl group at the 2-position and a trifluoromethoxy (-OCF₃) group at the 6-position of the phenyl ring, with an acetyl group at the 1-position. This compound is part of a broader class of hydroxyacetophenones, which are widely studied for their roles as intermediates in organic synthesis, particularly in the preparation of chelating agents, pharmaceuticals, and agrochemicals.
The trifluoromethoxy group confers unique electronic and steric properties, enhancing metabolic stability and lipophilicity compared to non-fluorinated analogs. These attributes make it valuable in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-[2-hydroxy-6-(trifluoromethoxy)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-5(13)8-6(14)3-2-4-7(8)15-9(10,11)12/h2-4,14H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDXYFRUBRLXGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1OC(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common synthetic route includes the use of trifluoromethoxybenzene as a starting material, which undergoes a series of reactions including hydroxylation and acetylation to yield the final product . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-[2-Hydroxy-6-(trifluoromethoxy)phenyl]ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or quinones under specific conditions.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[2-Hydroxy-6-(trifluoromethoxy)phenyl]ethanone has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-[2-Hydroxy-6-(trifluoromethoxy)phenyl]ethanone exerts its effects involves interactions with various molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to modulation of enzyme activity and signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Key Observations:
- Trifluoromethoxy vs. Alkoxy Groups: The -OCF₃ group in the target compound increases electronegativity and steric bulk compared to non-fluorinated alkoxy groups (e.g., 3-phenylpropoxy in [5]). This reduces susceptibility to enzymatic degradation, enhancing pharmacokinetic stability .
- Positional Isomerism: The 6-OCF₃ substitution in the target compound contrasts with the para-substituted 1-[4-(trifluoromethoxy)phenyl]ethanone.
- Halogenation Effects: Chlorinated analogs like 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanone exhibit higher molecular weights and increased reactivity in nucleophilic aromatic substitution, making them suitable for pesticide synthesis .
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